![molecular formula C16H33ClN2S B14330308 1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 108653-34-5](/img/structure/B14330308.png)
1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a decylsulfanyl group and an imidazolium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-ethyl-2,3-dihydro-1H-imidazole with decylsulfanyl methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium core can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential use as a drug delivery agent due to its ability to form stable complexes with pharmaceutical compounds.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with cellular membranes. The decylsulfanyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This disruption can lead to cell lysis and death, making it effective against microbial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Octylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
Uniqueness
1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific chain length of the decylsulfanyl group, which provides an optimal balance between hydrophilicity and lipophilicity. This balance enhances its ability to interact with both aqueous and lipid environments, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
108653-34-5 |
|---|---|
Molekularformel |
C16H33ClN2S |
Molekulargewicht |
321.0 g/mol |
IUPAC-Name |
1-(decylsulfanylmethyl)-3-ethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C16H32N2S.ClH/c1-3-5-6-7-8-9-10-11-14-19-16-18-13-12-17(4-2)15-18;/h12-13H,3-11,14-16H2,1-2H3;1H |
InChI-Schlüssel |
CECJIIAQIGXSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC[NH+]1CN(C=C1)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)

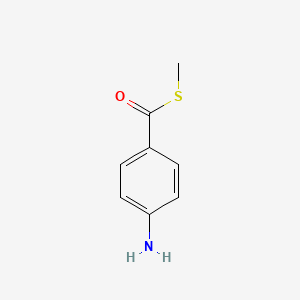
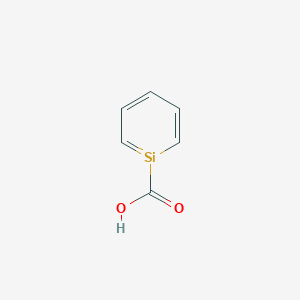
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
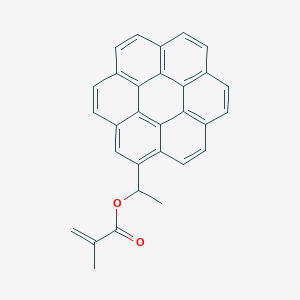
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
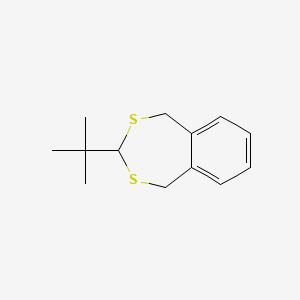
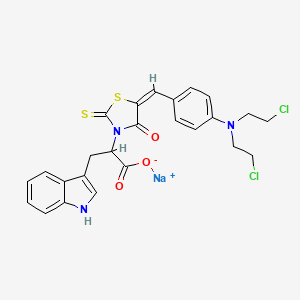

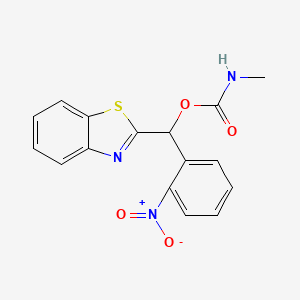
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
